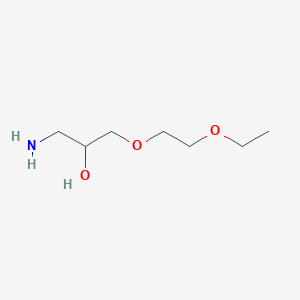

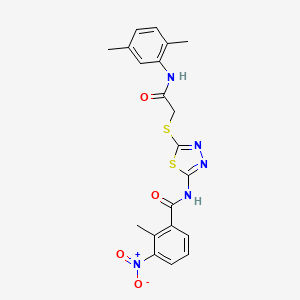

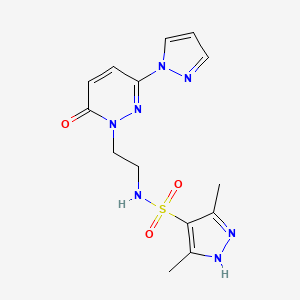

![molecular formula C19H16N6OS B2490540 6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2201653-54-3](/img/structure/B2490540.png)

6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

- This compound is part of a broader class of chemicals known for their complex molecular structures and potential biological activities. Such compounds often involve heterocyclic frameworks like pyridine, thieno[3,2-d]pyrimidine, and dihydropyridazinone, which are commonly researched in medicinal chemistry and organic synthesis.

Synthesis Analysis

- The synthesis of related compounds typically involves multi-step sequences starting from basic heterocyclic units. For example, Xiao-Bao Chen and De-Qing Shi (2008) synthesized a series of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines using 2-chloro-5-(chloromethyl)-pyridine as the starting material (Chen & Shi, 2008).

Molecular Structure Analysis

- The molecular structures in this category are often confirmed through various spectroscopic methods such as NMR, IR, MS, and sometimes single-crystal X-ray diffraction, as demonstrated by Chen and Shi (2008). These methods provide detailed insights into the arrangement of atoms and the molecular conformation (Chen & Shi, 2008).

Chemical Reactions and Properties

- Such compounds are typically reactive towards a range of reagents, forming diverse structures. For instance, Nadia A. Abdelriheem et al. (2015) reported on the synthesis of various thieno[2,3-b]pyridines and related compounds, highlighting the versatility of these molecules in chemical reactions (Abdelriheem et al., 2015).

Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives and their potential antimicrobial activities have been a significant area of research. For example, Rashad et al. (2009) explored the reactivity of related compounds towards various reagents for biological evaluation, indicating potent antimicrobial activity in some products compared with well-known drugs. Similarly, Sabry et al. (2013) reported on synthesized Schiff's base derivatives from thieno[3,2-d]pyrimidine starting materials, exhibiting good antimicrobial activities comparable to streptomycin and fusidic acid. Bhuiyan et al. (2006) also demonstrated pronounced antimicrobial activity in new thienopyrimidine derivatives, highlighting the potential of these compounds in developing novel antimicrobial agents (Rashad et al., 2009), (Sabry et al., 2013), (Bhuiyan et al., 2006).

Physicochemical Properties and Biological Activities

Investigations into the physicochemical properties and biological activities of thieno[3,2-d]pyrimidine derivatives have provided insights into their potential therapeutic applications. Candia et al. (2017) characterized new spirocyclic derivatives for antimicrobial activity, showcasing moderate and selective activity against Gram-positive bacteria strains. Additionally, Pivazyan et al. (2019) synthesized derivatives revealing a pronounced plant growth stimulating effect, indicating potential agricultural applications. These studies underscore the versatility of thieno[3,2-d]pyrimidine derivatives in various biological contexts (Candia et al., 2017), (Pivazyan et al., 2019).

Antitumor and Antibacterial Agents

Recent synthetic efforts have led to the development of novel thieno[3,2-d]pyrimidine derivatives with significant antitumor and antibacterial potential. Hafez et al. (2017) synthesized a series of derivatives showing higher activity against liver, colon, and lung cancer cell lines than the standard drug doxorubicin, in addition to exhibiting high activity against Gram-positive and Gram-negative bacteria. This research highlights the potential of thieno[3,2-d]pyrimidine derivatives as dual-function agents in cancer therapy and antibacterial treatments (Hafez et al., 2017).

Propriétés

IUPAC Name |

6-pyridin-3-yl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N6OS/c26-17-4-3-15(14-2-1-6-20-8-14)23-25(17)11-13-9-24(10-13)19-18-16(5-7-27-18)21-12-22-19/h1-8,12-13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZLRQKCQYJHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC3=C2SC=C3)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

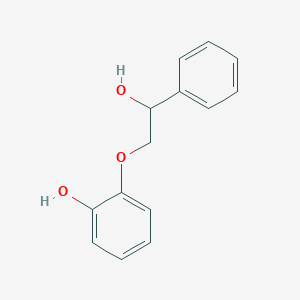

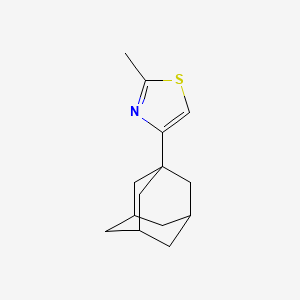

![11-Oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonyl fluoride](/img/structure/B2490459.png)

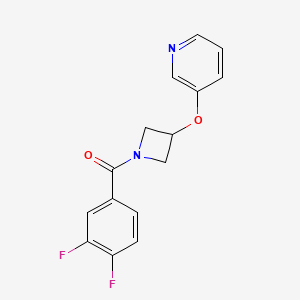

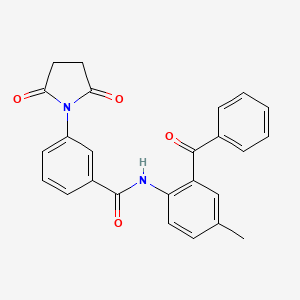

![2-(Trifluoromethyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-sulfonyl fluoride](/img/structure/B2490467.png)

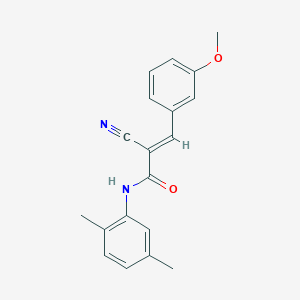

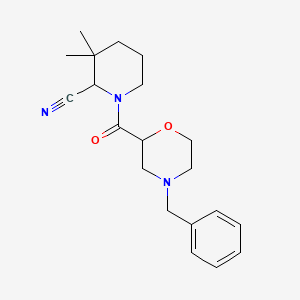

![N-(1-cyano-1-methylethyl)-N-methyl-2-[4-(3-phenylpropanoyl)piperazin-1-yl]acetamide](/img/structure/B2490468.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2490471.png)

![N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2490474.png)